molecular formula C18H16ClIN4O3S B14810165 N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonothioyl]-2-iodobenzamide

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonothioyl]-2-iodobenzamide

Cat. No.: B14810165
M. Wt: 530.8 g/mol
InChI Key: RVMGEJCHWPQPHV-UHFFFAOYSA-N
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Description

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxobutanoyl group, a hydrazino group, a carbonothioyl group, and an iodinated benzamide group.

Preparation Methods

The synthesis of N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-iodobenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the oxobutanoyl intermediate: This step involves the reaction of 2-chlorophenylamine with a suitable oxobutanoyl precursor under controlled conditions.

    Hydrazino group addition: The oxobutanoyl intermediate is then reacted with hydrazine to introduce the hydrazino group.

    Carbonothioyl group introduction: The hydrazino intermediate is further reacted with a carbonothioylating agent to form the desired carbonothioyl group.

    Iodination of benzamide: Finally, the iodination of the benzamide group is carried out using an iodinating reagent under specific conditions to yield the final compound.

Chemical Reactions Analysis

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and iodinated benzamide groups, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound is investigated for its potential use in industrial processes, including its role as a catalyst or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-iodobenzamide can be compared with other similar compounds, such as:

    N-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-furamide: This compound has a similar structure but includes a dichlorophenyl group and a furamide group instead of the iodinated benzamide group.

    N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-ethoxybenzamide:

Properties

Molecular Formula

C18H16ClIN4O3S

Molecular Weight

530.8 g/mol

IUPAC Name

N-[[[4-(2-chloroanilino)-4-oxobutanoyl]amino]carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C18H16ClIN4O3S/c19-12-6-2-4-8-14(12)21-15(25)9-10-16(26)23-24-18(28)22-17(27)11-5-1-3-7-13(11)20/h1-8H,9-10H2,(H,21,25)(H,23,26)(H2,22,24,27,28)

InChI Key

RVMGEJCHWPQPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl)I

Origin of Product

United States

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